molecular formula C12H10N2O2 B2796055 Methyl 3-(pyrimidin-2-YL)benzoate CAS No. 579476-25-8

Methyl 3-(pyrimidin-2-YL)benzoate

Cat. No. B2796055
CAS RN: 579476-25-8
M. Wt: 214.224
InChI Key: IOJFNHUNCBUINL-UHFFFAOYSA-N
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Description

“Methyl 3-(pyrimidin-2-yl)benzoate” is a chemical compound with the CAS Number: 579476-25-8 and a linear formula of C12H10N2O2 . It has a molecular weight of 214.22 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, the synthesis of Nilotinib (Formula II) and Imatinib (Formula IV) was achieved through the synthesis of key advanced intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10N2O2/c1-16-12(15)10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2-8H,1H3 . This code provides a specific description of the molecule’s structure.

It should be stored in a refrigerated environment . The compound’s properties are defined by its IUPAC name, molecular weight, and InChI code .

Scientific Research Applications

Herbicide Development

Methyl 3-(pyrimidin-2-YL)benzoate has been explored for its application in herbicide development. For instance, a study by Tamaru et al. (1997) focused on synthesizing and studying various analogues of this compound for their herbicidal activity against barnyard grass in paddy rice. The novel herbicide they developed showed promise as an effective compound for commercial use in agriculture (Tamaru et al., 1997).

Metal Complex Formation

The compound has also been used in the synthesis of metal complexes. Research by Xie et al. (2014) explored the structural characteristics of metal complexes formed with this compound. This research contributes to understanding the structural diversity and potential applications of these complexes (Xie et al., 2014).

Synthesis of Heterocyclic Systems

The compound plays a role in the synthesis of heterocyclic systems. For example, Stanovnik et al. (1990) utilized a related compound, methyl 2-benzoylamino-3-dimethylaminopropenoate, to prepare fused pyrimidinones from heterocyclic α-amino compounds. This type of research expands the scope of chemical synthesis methods in the development of new chemical entities (Stanovnik et al., 1990).

Corrosion Inhibition

The pyrimidinic structure of this compound has been studied for its potential in corrosion inhibition. Ashassi-Sorkhabi et al. (2005) investigated similar pyrimidinic Schiff bases for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings contribute to the development of more effective corrosion inhibitors (Ashassi-Sorkhabi et al., 2005).

Future Directions

While specific future directions for “Methyl 3-(pyrimidin-2-YL)benzoate” were not found, there is ongoing research into the synthesis and biological properties of pyrimidine derivatives . This suggests that there may be potential for future developments in the study and application of this compound.

properties

IUPAC Name

methyl 3-pyrimidin-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJFNHUNCBUINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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